molecular formula C20H16N6O3S B2763380 N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide CAS No. 891103-88-1

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide

Cat. No.: B2763380
CAS No.: 891103-88-1
M. Wt: 420.45
InChI Key: VBMQSIUYVKSECC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound features a benzodioxin core linked via an acetamide bridge to a sulfanyl-substituted triazolopyridazine moiety. The sulfanyl group enhances reactivity and may influence pharmacokinetic properties.

Properties

IUPAC Name

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[(6-pyridin-2-yl-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H16N6O3S/c27-19(22-13-4-6-16-17(11-13)29-10-9-28-16)12-30-20-24-23-18-7-5-15(25-26(18)20)14-3-1-2-8-21-14/h1-8,11H,9-10,12H2,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBMQSIUYVKSECC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COC2=C(O1)C=CC(=C2)NC(=O)CSC3=NN=C4N3N=C(C=C4)C5=CC=CC=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H16N6O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

420.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide typically involves multi-step organic reactions. The process may start with the preparation of the benzodioxin ring, followed by the introduction of the pyridazinyl and triazolopyridine groups through various coupling reactions. Common reagents used in these reactions include halogenated precursors, organometallic catalysts, and thiolating agents.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale batch reactions with optimized conditions to maximize yield and purity. Techniques such as continuous flow synthesis and automated reaction monitoring could be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: Nucleophilic or electrophilic substitution reactions can replace certain groups with others to modify the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, solvents like dichloromethane or ethanol, and inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

1.1 Enzyme Inhibition

Research indicates that compounds similar to N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide exhibit significant inhibitory effects on various enzymes:

  • Acetylcholinesterase Inhibition : Studies show that this compound can inhibit acetylcholinesterase (AChE), which is crucial for treating neurodegenerative diseases such as Alzheimer's disease. AChE inhibition leads to increased levels of acetylcholine in the synaptic cleft, enhancing cognitive function and memory retention .
  • Alpha-glucosidase Inhibition : The compound has demonstrated potential in inhibiting alpha-glucosidase, an enzyme involved in carbohydrate metabolism. This activity suggests its application in managing Type 2 diabetes mellitus by slowing glucose absorption .

Antimicrobial Activity

Recent studies have explored the antimicrobial properties of compounds structurally related to this compound:

  • Antifungal Activity : The compound's derivatives have shown efficacy against various fungal strains. A study highlighted the synthesis of new sulfonamides with benzodioxane moieties that exhibited antifungal activity against Candida species .

Antimalarial Potential

Research has indicated that derivatives of this compound may serve as potential antimalarial agents. In silico studies and molecular docking have been employed to evaluate their effectiveness against Plasmodium falciparum. Selected compounds demonstrated promising in vitro antimalarial activity .

Synthesis and Structure Activity Relationship (SAR)

The synthesis of this compound involves multi-step organic reactions starting from 2,3-dihydrobenzodioxin derivatives. The structure activity relationship studies have provided insights into optimizing the biological activity of this compound through modifications in its chemical structure .

Case Studies and Research Findings

Study ReferenceFocusFindings
Enzyme InhibitionSignificant AChE inhibition leading to cognitive enhancement potential
Diabetes ManagementEffective alpha-glucosidase inhibition suggesting diabetes management applications
Antimalarial ActivityPromising results against Plasmodium falciparum with good IC50 values
Antifungal PropertiesEfficacy against Candida species indicating potential as an antifungal agent

Mechanism of Action

The mechanism of action of N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide involves its interaction with molecular targets such as enzymes, receptors, or nucleic acids. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects. The specific pathways involved depend on the compound’s structure and the nature of its interactions with the targets.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues in the Triazole and Pyridazine Families

(a) N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide
  • Key Differences :
    • Replaces the triazolopyridazine system with a simpler 4-ethyl-5-pyridinyl-triazole ring.
    • The absence of the pyridazine ring reduces molecular rigidity and may lower binding affinity to targets requiring planar heterocyclic interactions.
    • Ethyl substitution on the triazole introduces steric effects that could alter solubility or metabolic pathways .
(b) N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-[[3-(2-methoxyphenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide
  • Key Differences: Substitutes the triazolopyridazine with a thieno[3,2-d]pyrimidin-4-one scaffold. The 2-methoxyphenyl group introduces steric bulk and may modulate selectivity for hydrophobic binding pockets .

Physicochemical and Pharmacokinetic Properties

Table 1: Comparative Properties of Selected Analogues

Compound Name Molecular Formula Molecular Weight (g/mol) LogP* Key Structural Features
Target Compound C₂₀H₁₆N₆O₃S 420.45 ~3.1 Triazolopyridazine, benzodioxin, sulfanyl bridge
N-(2,3-Dihydro-1,4-benzodioxin-6-yl)-2-{[4-ethyl-5-(2-pyridinyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetamide C₂₀H₁₉N₅O₃S 409.46 ~2.8 Ethyl-triazole, pyridinyl, sulfanyl bridge
Thienopyrimidin-4-one derivative C₂₃H₂₁N₃O₄S₂ 475.56 ~3.5 Thienopyrimidinone, methoxyphenyl, sulfanyl bridge

*LogP values estimated using fragment-based methods.

  • Solubility : The target compound’s triazolopyridazine system may reduce aqueous solubility compared to the triazole analogue due to increased planarity and π-stacking tendencies.
  • Metabolic Stability : The ethyl group in the triazole analogue (Table 1, Row 2) could slow oxidative metabolism compared to the unsubstituted triazolopyridazine in the target compound.

Biological Activity

N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[6-(pyridin-2-yl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl}acetamide is a complex organic compound that has garnered attention for its potential biological activities. This compound features a unique structural arrangement that combines various functional groups, making it a candidate for therapeutic applications in medicinal chemistry and pharmacology.

Chemical Structure and Properties

The compound can be characterized by the following chemical properties:

PropertyValue
CAS Number 477330-72-6
Molecular Formula C27H25N3O5S2
Molecular Weight 535.6 g/mol
IUPAC Name This compound
InChI Key InChI=1S/C27H25N3O5S2/c1-33...

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as enzymes and receptors. The binding of the compound to these targets can lead to modulation of their activity, resulting in various cellular responses. Preliminary studies suggest that the compound may exhibit enzyme inhibitory properties, which could be relevant in treating conditions like diabetes and neurodegenerative diseases.

Antimicrobial Activity

Research indicates that compounds with similar structural motifs have demonstrated antimicrobial properties. For instance, sulfonamide derivatives containing benzodioxane moieties have shown significant activity against various bacterial strains including Staphylococcus aureus and Enterococcus faecalis . The incorporation of the triazole and pyridazine rings in this compound may enhance its antimicrobial efficacy.

Enzyme Inhibition

In vitro studies have shown that derivatives related to this compound possess substantial inhibitory effects against enzymes such as α-glucosidase and acetylcholinesterase (AChE). These activities suggest potential applications in managing Type 2 diabetes mellitus (T2DM) and Alzheimer's disease (AD) . The molecular docking studies also support these findings by indicating favorable interactions between the compound and the active sites of these enzymes.

Case Studies

Several studies have explored the biological activities of related compounds:

  • Study on Enzyme Inhibition : A recent investigation into sulfonamide derivatives revealed that many exhibited significant inhibition against α-glucosidase while showing weaker activity against AChE. This highlights the potential of benzodioxane-containing compounds in diabetes management .
  • Antimicrobial Screening : Another study evaluated various benzodioxane derivatives for their antimicrobial properties. Compounds similar to this compound showed moderate to high activity against a range of pathogens .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.